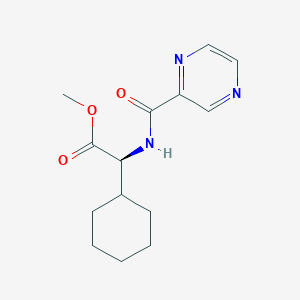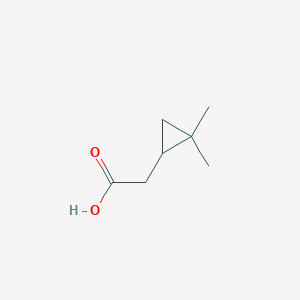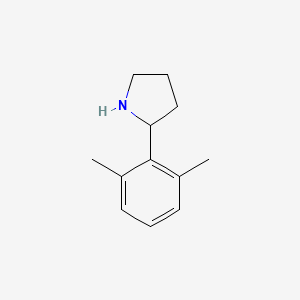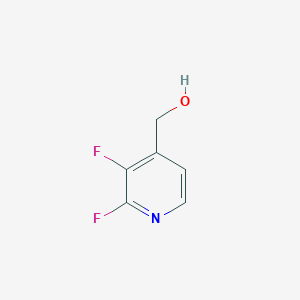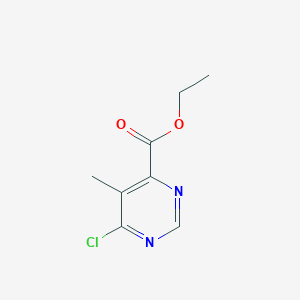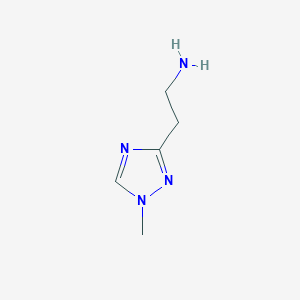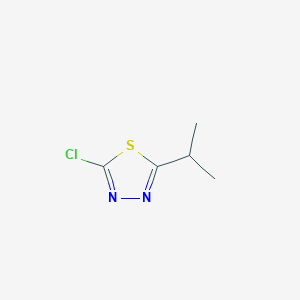
2-クロロ-5-イソプロピル-1,3,4-チアゾール
説明
2-Chloro-5-isopropyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C5H7ClN2S and its molecular weight is 162.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-isopropyl-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-isopropyl-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん研究
2-クロロ-5-イソプロピル-1,3,4-チアゾール: は、抗がん剤としての可能性について研究されています。 1,3,4-チアゾール骨格は、DNA複製に関連するプロセスを阻害する能力で知られており、がん細胞の複製を阻害することができます 。この化合物の誘導体は、さまざまな癌細胞株に対する細胞毒性について研究されており、新しい抗腫瘍剤の開発において貴重な分子となっています。
抗菌および抗真菌用途
この化合物の誘導体は、広範囲の抗菌および抗真菌活性を示します。 これらは、カンジダ・アルビカンスを含むいくつかの臨床分離株に対して評価されており、チアゾール環上の特定の置換基は抗真菌活性を高めます 。これは、新しい抗生物質や抗真菌薬を開発するための重要な分子となります。
農業化学品
農業では、2-クロロ-5-イソプロピル-1,3,4-チアゾール誘導体は、土壌中の硝化抑制剤としての使用について研究されています 。この用途は、作物の窒素利用効率を向上させ、過剰な窒素肥料によって引き起こされる環境汚染を削減するために重要です。
医薬品開発
製薬業界は、チアゾール誘導体の多様な生物活性に注目しています。 スルファメトキサゾールやアセタゾラミドなどのチアゾール骨格を持つ薬剤は、さまざまな治療目的で使用されており、新しい誘導体が絶えず合成され、潜在的な医療用途のために研究されています .
材料科学
材料科学では、チアゾール誘導体は、金属を含むポリマーを作成するための可能性のある用途について調査されています。 これらのポリマーは、金属汚染水を処理するために役立ち、環境浄化の取り組みに貢献する可能性があります .
化学合成
2-クロロ-5-イソプロピル-1,3,4-チアゾール: は、化学合成における構成要素として役立ちます。 これは、抗菌特性を持つ化合物やDNAに結合できる化合物など、さまざまな化合物を作り出すために使用されます。これは、新しい薬剤の開発と生物学的プロセスの理解に不可欠です .
環境科学
この化合物の誘導体は、環境科学、特に土壌中の硝化の強力な阻害剤としての役割について研究されています。 この用途は、土壌の健康を維持し、栄養素の浸出を防ぐために不可欠です .
生化学
生化学では、2-クロロ-5-イソプロピル-1,3,4-チアゾールとその誘導体を研究することで、生物系との相互作用を理解することができます。 これには、抗菌活性と細胞DNAに結合する可能性が含まれ、新しい治療戦略の開発に不可欠です .
作用機序
Target of Action
The targets of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound and its functional groups. They have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
The mode of action of 1,3,4-thiadiazole derivatives is also dependent on the specific compound and its functional groups. For example, some compounds in this class have been found to inhibit certain enzymes, interact with various receptors, or interfere with critical biochemical pathways .
Biochemical Pathways
The biochemical pathways affected by 1,3,4-thiadiazole derivatives can be diverse, ranging from metabolic pathways to signal transduction pathways. The specific pathways affected would depend on the compound’s target and mode of action .
Result of Action
The molecular and cellular effects of 1,3,4-thiadiazole derivatives can include changes in enzyme activity, alterations in cellular signaling, and effects on cell growth and proliferation .
生化学分析
Biochemical Properties
2-Chloro-5-isopropyl-1,3,4-thiadiazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial activity by binding to bacterial DNA and inhibiting its replication . Additionally, 2-Chloro-5-isopropyl-1,3,4-thiadiazole interacts with enzymes involved in metabolic pathways, potentially altering their activity and affecting cellular metabolism .
Cellular Effects
The effects of 2-Chloro-5-isopropyl-1,3,4-thiadiazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Chloro-5-isopropyl-1,3,4-thiadiazole can induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, it affects gene expression by binding to DNA and altering the transcription of various genes involved in cell growth and proliferation .
Molecular Mechanism
At the molecular level, 2-Chloro-5-isopropyl-1,3,4-thiadiazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and enzymes, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target enzyme . Additionally, 2-Chloro-5-isopropyl-1,3,4-thiadiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-isopropyl-1,3,4-thiadiazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-5-isopropyl-1,3,4-thiadiazole remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-isopropyl-1,3,4-thiadiazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antibacterial activity and modulation of metabolic pathways . At high doses, 2-Chloro-5-isopropyl-1,3,4-thiadiazole can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
2-Chloro-5-isopropyl-1,3,4-thiadiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s ability to modulate enzyme activity can lead to changes in the overall metabolic profile of cells, affecting energy production and utilization .
Transport and Distribution
The transport and distribution of 2-Chloro-5-isopropyl-1,3,4-thiadiazole within cells and tissues are essential for its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . The localization and accumulation of 2-Chloro-5-isopropyl-1,3,4-thiadiazole within cells can influence its activity and function, determining its overall impact on cellular processes .
Subcellular Localization
2-Chloro-5-isopropyl-1,3,4-thiadiazole exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .
特性
IUPAC Name |
2-chloro-5-propan-2-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWKZPWTLDVATD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B1455586.png)
![4-Methyl-5-azaspiro[2.4]heptane](/img/structure/B1455591.png)
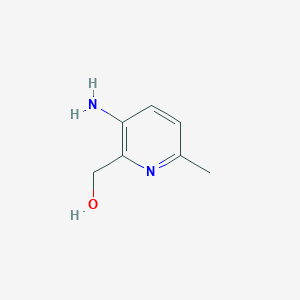
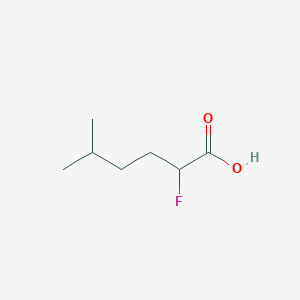
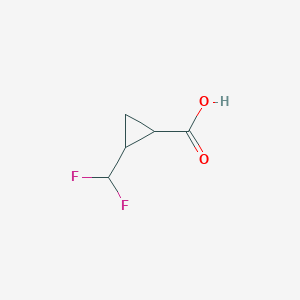
![1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B1455595.png)
